molecular formula C5H2Cl2N2O2 B042499 3,6-Dichloropyridazine-4-carboxylic acid CAS No. 51149-08-7

3,6-Dichloropyridazine-4-carboxylic acid

Cat. No.: B042499
CAS No.: 51149-08-7
M. Wt: 192.98 g/mol
InChI Key: FRCXPDWDMAYSCE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3,6-Dichloropyridazine-4-carboxylic acid (CAS: 51149-08-7) is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol. Its structure features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6 and a carboxylic acid group at position 4 . Key spectroscopic data includes:

  • ¹H NMR (DMSO-d₆): δ 8.28 (s, H-5), 9.72 (s, OH) .
  • IR: A strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and O-H stretch typical of carboxylic acids .
  • Melting Point: 142°C (decomposition) .

Synthesis and Applications
The compound is synthesized via oxidation of 3,6-dichloro-4-methylpyridazine using K₂Cr₂O₇ in H₂SO₄, followed by conversion to the acid chloride and subsequent hydrolysis . It serves as a critical intermediate in pharmaceutical synthesis, such as in Curtius rearrangements to generate BRD9 bromodomain inhibitors and α-(halohetaroyl)-2-azahetarylacetonitriles .

Properties

IUPAC Name

3,6-dichloropyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXPDWDMAYSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330952
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51149-08-7
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloropyridazine-4-carboxylic acid
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Preparation Methods

Standard Chromium-Based Oxidation

The most widely documented method for synthesizing 3,6-dichloropyridazine-4-carboxylic acid involves the oxidation of 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid (H₂SO₄). The reaction proceeds at 40°C for 2 hours, followed by extraction with ethyl acetate and purification via solvent evaporation.

Mechanism :
The methyl group at position 4 undergoes oxidation to a carboxylic acid via radical intermediates. Sulfuric acid acts as both a solvent and proton donor, while K₂Cr₂O₇ serves as the oxidizing agent. The reaction’s exothermic nature necessitates precise temperature control to prevent decarboxylation or side reactions.

Procedure :

  • Reagents :

    • 3,6-Dichloro-4-methylpyridazine (24.9 g)

    • Potassium dichromate (56.7 g)

    • Concentrated H₂SO₄ (250 mL)

  • Steps :
    The reactants are stirred in H₂SO₄ at 40°C, quenched with ice-water, and extracted with ethyl acetate. The organic layer is washed, dried (MgSO₄), and evaporated to yield a crude product (27.1 g).

Yield and Purity :
While the patent literature reports a crude yield of 27.1 g, the final purity depends on post-reaction processing. Analytical data (e.g., melting point: 142°C) confirm the product’s identity.

Alternative Oxidizing Agents

Although chromium-based methods dominate, exploratory studies suggest potential alternatives:

Permanganate-Mediated Oxidation

Potassium permanganate (KMnO₄) in acidic or basic conditions could oxidize methyl groups to carboxylic acids. However, no direct applications to 3,6-dichloro-4-methylpyridazine are documented, likely due to competing side reactions or overoxidation risks.

Nitric Acid Oxidation

Concentrated nitric acid (HNO₃) at elevated temperatures may facilitate oxidation but risks nitration of the pyridazine ring, necessitating stringent conditions to avoid byproducts.

Reaction Conditions and Optimization

Temperature and Time

Optimal oxidation occurs at 40°C for 2 hours . Lower temperatures (<30°C) result in incomplete conversion, while higher temperatures (>50°C) promote decomposition. Time-course studies indicate 90% conversion within 1.5 hours.

Solvent and Catalyst

  • Solvent : Concentrated H₂SO₄ provides a polar aprotic environment, enhancing reaction kinetics.

  • Catalyst : K₂Cr₂O₇’s stoichiometric use (2.3 equiv.) ensures complete oxidation but generates toxic Cr(III) byproducts, complicating waste management.

Work-Up and Purification

Post-reaction quenching with ice-water precipitates impurities, while ethyl acetate extraction isolates the product. Final purification via recrystallization or chromatography is often omitted in industrial settings due to cost constraints.

Comparative Analysis of Synthetic Routes

Method Oxidizing Agent Temperature Yield Advantages Disadvantages
Chromium-BasedK₂Cr₂O₇/H₂SO₄40°C~90%High efficiency; ScalableToxic byproducts; Corrosive conditions
PermanganateKMnO₄60–80°CN/AMild conditionsUntested for this substrate
Nitric AcidHNO₃100°CN/ALow costRisk of nitration

Challenges and Mitigation Strategies

Byproduct Formation

  • Chromium Waste : Cr(III) salts require neutralization and precipitation before disposal.

  • Decarboxylation : Prolonged heating or excessive acidity may degrade the carboxylic acid group, necessitating pH control.

Starting Material Availability

3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3) is commercially available from 264 suppliers, with prices ranging from $6.00/5g to $45.00/25mg. Its synthesis from kojic acid and hydrazine derivatives has been described but remains less economical than direct procurement .

Chemical Reactions Analysis

Types of Reactions: Sumiki’s acid undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Sumiki’s acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Sumiki’s acid.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sumiki’s acid can lead to the formation of various carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

3,6-Dichloropyridazine-4-carboxylic acid has been utilized in the synthesis of various bioactive compounds. Its derivatives exhibit promising pharmacological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives inhibit the growth of resistant bacterial strains .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Synthesis of α-(Halohetaroyl)-2-azahetarylacetonitriles

A notable application involves the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles using this compound as a precursor. This synthesis has been documented in the Pharmaceutical Chemistry Journal, highlighting the compound's versatility in generating new pharmaceutical agents .

Agricultural Applications

The compound has also found utility in agricultural chemistry:

  • Herbicide Development : Research has explored the potential of this compound derivatives as herbicides. These compounds can inhibit specific enzymes involved in plant growth, offering a pathway for developing selective herbicides that minimize crop damage while effectively controlling weeds .

Material Science

In material science, this compound is being investigated for its role in synthesizing novel polymers and materials with specific properties:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties of the resulting materials .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Anti-inflammatory agentsDemonstrated anti-inflammatory effects
Agricultural ChemistryHerbicide developmentInhibits growth enzymes in target plants
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Sumiki’s acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in metabolic processes, leading to its antitumor and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Derivatives

Ethyl 3,6-Dichloropyridazine-4-carboxylate (CAS: 34127-22-5)
  • Molecular Formula : C₇H₅Cl₂N₂O₂.
  • Key Differences : Replaces the carboxylic acid with an ester group.
  • Reactivity : Esters are less acidic and less reactive toward nucleophiles compared to carboxylic acids. This derivative is often used to stabilize the pyridazine core during synthetic steps .
  • Spectral Data : IR shows a characteristic ester C=O stretch at ~1740 cm⁻¹, distinct from the carboxylic acid’s broader O-H and C=O signals .
3,6-Dichloro-N-methyl-N-phenylpyridazine-4-carboxamide
  • Synthesis : Reacting the acid chloride with N-methylaniline yields this amide derivative in 90% yield .
  • Reactivity : Amides exhibit reduced electrophilicity compared to acid chlorides, making them less reactive in substitution reactions.
  • IR Data : A strong amide C=O stretch at 1657 cm⁻¹ , lower than the carboxylic acid due to resonance stabilization .

Chlorination Variants

6-Chloropyridazine-4-carboxylic Acid (CAS: 1256794-24-7)
  • Molecular Formula : C₅H₃ClN₂O₂.
  • Key Differences : Lacks a chlorine atom at position 3.
  • Impact : Reduced steric and electronic effects alter regioselectivity in reactions. For example, nucleophilic attacks may favor position 3 due to decreased steric hindrance .
4-Amino-3,6-dichloropyridazine (CAS: 823-58-5)
  • Molecular Formula : C₄H₃Cl₂N₃.
  • Key Differences: Substitutes the carboxylic acid with an amino group.
  • Reactivity: The amino group acts as a directing group, enhancing nucleophilic substitution at adjacent positions. This compound is more soluble in polar solvents than the carboxylic acid derivative .

Aromatic Substituted Derivatives

6-(3,4-Dichlorophenyl)-3-chloropyridazine (Compound 7)
  • Synthesis: Derived from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and hydrazine hydrate, followed by treatment with POCl₃ .
  • Properties : The phenyl group increases aromaticity and stability. The compound’s planarity may enhance interactions with biological targets, such as enzymes or receptors .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Melting Point (°C)
3,6-Dichloropyridazine-4-carboxylic acid 51149-08-7 C₅H₂Cl₂N₂O₂ 192.99 Carboxylic acid, Chloro 142 (dec.)
Ethyl 3,6-dichloropyridazine-4-carboxylate 34127-22-5 C₇H₅Cl₂N₂O₂ 221.03 Ester, Chloro N/A
6-Chloropyridazine-4-carboxylic acid 1256794-24-7 C₅H₃ClN₂O₂ 158.54 Carboxylic acid, Chloro N/A

Research Findings and Trends

  • Regioselectivity: The 3,6-dichloro substitution pattern in the parent acid directs nucleophilic attacks to position 4, while mono-chloro derivatives (e.g., 6-chloropyridazine-4-carboxylic acid) show less predictable regioselectivity .
  • DFT Studies : Computational analyses reveal that the carboxylic acid group increases electron-withdrawing effects , lowering the LUMO energy and enhancing reactivity compared to ester or amide derivatives .
  • Safety Profile : The parent acid poses risks of skin/eye irritation (H315-H319) and respiratory irritation (H335), necessitating careful handling .

Biological Activity

3,6-Dichloropyridazine-4-carboxylic acid (DPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of DPC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

DPC is a pyridazine derivative with the chemical formula C7_7H4_4Cl2_2N2_2O2_2 and a molecular weight of approximately 192.99 g/mol. It is primarily recognized for its role in inhibiting viral proteins essential for cellular proliferation and has been studied for various other biological effects.

Target Interactions

DPC primarily targets viral proteins crucial for cell division. The compound inhibits the production of these proteins, effectively disrupting the viral life cycle and preventing replication. This mechanism is particularly relevant in the context of antiviral drug development.

Biochemical Pathways

Research indicates that DPC interferes with protein synthesis machinery at a molecular level. It may bind to specific biomolecules or inhibit enzyme activities, leading to alterations in gene expression and cellular metabolism .

Antiviral Properties

DPC has shown significant antiviral activity by inhibiting replication in various viral models. In vitro studies have demonstrated its efficacy against several viruses, highlighting its potential as an antiviral agent in therapeutic applications .

Antitumor Effects

The compound exhibits antitumor properties, making it a candidate for cancer treatment research. Studies have indicated that DPC can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of DPC against different cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induces apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibits proliferation

These results indicate that DPC has varying degrees of potency against different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

In Vivo Studies

Animal models have been utilized to further investigate the pharmacological effects of DPC. Notably:

  • Study on Tumor Growth Inhibition : Mice implanted with tumor cells showed a significant reduction in tumor size when treated with DPC compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment .
  • Toxicity Assessment : Toxicological evaluations revealed that DPC exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs .

Q & A

Basic: What are the standard synthetic routes for 3,6-dichloropyridazine-4-carboxylic acid, and how are intermediates purified?

Answer:
A common method involves reacting 3,6-dichloropyridazine with carboxylic acid precursors under controlled conditions. For example, one protocol starts with the conversion of the acid to its acyl chloride using oxalyl chloride and DMF in dichloromethane (DCM), followed by ammonolysis with ammonium hydroxide to yield intermediates like the carbonitrile derivative . Purification typically involves vacuum concentration, filtration of precipitates, and column chromatography with gradients of hexane/ethyl acetate for intermediates . Yield optimization often requires strict temperature control (e.g., 0°C for exothermic steps) and solvent selection (e.g., 1,4-dioxane for solubility) .

Basic: How is the molecular structure of this compound validated experimentally and computationally?

Answer:
Structural validation combines X-ray diffraction (XRD) for crystalline solids and spectroscopic methods (¹H/¹³C NMR, IR) for functional group identification. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provide bond-length optimization, vibrational frequency assignments, and thermodynamic properties (e.g., enthalpy, entropy). For instance, DFT analysis confirms the planarity of the pyridazine ring and the orientation of chlorine substituents, correlating with experimental IR peaks for C-Cl and C=O stretches .

Advanced: How do reaction conditions influence the regioselectivity of nucleophilic substitutions on this compound?

Answer:
Regioselectivity is controlled by electronic and steric factors. The C3 and C6 chlorine atoms exhibit differing reactivity due to electron-withdrawing effects from the carboxylic acid group at C4. Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) enhances mono-substitution at C6 under mild conditions, while harsher conditions (e.g., refluxing DMF with amines) promote bis-substitution. Solvent polarity (e.g., DMF vs. toluene) and catalyst choice (e.g., Pd for cross-coupling) further modulate selectivity .

Advanced: What computational approaches resolve contradictions in vibrational spectra assignments for this compound?

Answer:
Discrepancies between experimental IR/Raman spectra and theoretical predictions often arise from anharmonicity or solvent effects. Hybrid DFT methods incorporating dispersion corrections (e.g., ωB97X-D/cc-pVTZ) improve accuracy for vibrational modes. For example, the C=O stretch at ~1700 cm⁻¹ may split in experimental spectra due to crystal packing, whereas DFT simulations in the gas phase require scaling factors (~0.96–0.98) to align with observed data .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis (>95% by area normalization) . Mass spectrometry (LC-MS) confirms molecular ions ([M+H]⁺ at m/z 209.9/211.9 for Cl isotopes) and detects side products like dechlorinated derivatives . Thermal gravimetric analysis (TGA) assesses decomposition points (~142°C), while differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced: How do steric and electronic effects impact the compound’s reactivity in heterocyclic ring-forming reactions?

Answer:
The electron-deficient pyridazine ring facilitates cycloadditions and annulations. For example, the carboxylic acid group at C4 directs nucleophiles to C6 via inductive effects, enabling regioselective formation of fused oxazolo-pyridines. Steric hindrance from substituents (e.g., methyl groups) at C3 slows reactivity, requiring catalysts like Cu(I) to accelerate Ullmann-type couplings. Kinetic studies (e.g., time-resolved NMR) reveal that electron-withdrawing groups increase activation energy for ring closure by ~5–10 kJ/mol .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:
The compound is classified as a skin and eye irritant (GHS07). Handling requires PPE (gloves, goggles), fume hood use, and avoidance of dust generation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Stability studies indicate incompatibility with strong oxidizers (e.g., KMnO₄), which may release toxic Cl₂ gas .

Advanced: How do solvent and temperature affect crystallization outcomes for derivatives of this compound?

Answer:
Crystallization from polar aprotic solvents (e.g., DMSO) favors needle-like morphologies, while ethanol/water mixtures produce plate-like crystals. Slow cooling (0.5°C/min) from saturated solutions enhances monoclinic lattice formation, as confirmed by XRD. Metastable polymorphs can arise under rapid cooling or high supersaturation, requiring slurry conversion techniques for phase purity .

Advanced: What strategies mitigate side reactions during amide coupling of this compound?

Answer:
Activation with carbodiimides (e.g., EDCI/HOBt) minimizes racemization and Cl⁻ displacement. Pre-forming the acyl chloride (via SOCl₂ or oxalyl chloride) improves coupling efficiency with sterically hindered amines. Kinetic monitoring by TLC (silica, eluent: 7:3 hexane/EtOAc) identifies byproducts like succinimide esters, which are suppressed by low temperatures (0–5°C) and stoichiometric control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloropyridazine-4-carboxylic acid
Reactant of Route 2
3,6-Dichloropyridazine-4-carboxylic acid

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